2,3-Dichlorophenoxyacetic acid
2,3-Dichlorophenoxyacetic acid
2,3-Dichlorophenoxyacetic acid (2,3-D) is a growth inactive auxin analog of 2,4-dichlorophenoxyacetic acid (2,4-D).
Brand Name:
Vulcanchem
CAS No.:
2976-74-1
VCID:
VC21247839
InChI:
InChI=1S/C8H6Cl2O3/c9-5-2-1-3-6(8(5)10)13-4-7(11)12/h1-3H,4H2,(H,11,12)
SMILES:
C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)O
Molecular Formula:
C8H6Cl2O3
Molecular Weight:
221.03 g/mol
2,3-Dichlorophenoxyacetic acid
CAS No.: 2976-74-1
Cat. No.: VC21247839
Molecular Formula: C8H6Cl2O3
Molecular Weight: 221.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2,3-Dichlorophenoxyacetic acid (2,3-D) is a growth inactive auxin analog of 2,4-dichlorophenoxyacetic acid (2,4-D). |
|---|---|
| CAS No. | 2976-74-1 |
| Molecular Formula | C8H6Cl2O3 |
| Molecular Weight | 221.03 g/mol |
| IUPAC Name | 2-(2,3-dichlorophenoxy)acetic acid |
| Standard InChI | InChI=1S/C8H6Cl2O3/c9-5-2-1-3-6(8(5)10)13-4-7(11)12/h1-3H,4H2,(H,11,12) |
| Standard InChI Key | RBJIGQRZLITQJG-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)O |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)O |
| Melting Point | 174.0 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator